molecular formula C22H20Cl2N2OS B2572610 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine CAS No. 941874-55-1

1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine

Cat. No.: B2572610
CAS No.: 941874-55-1
M. Wt: 431.38
InChI Key: CMTMQJUACHQGKX-UHFFFAOYSA-N
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Description

1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine is a heterocyclic compound featuring a benzyl-substituted piperazine core linked to a 2,4-dichlorophenyl-furan carbothioyl moiety. This structure combines aromatic chlorinated substituents with a thioester functional group, which may enhance lipophilicity and modulate receptor interactions.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(2,4-dichlorophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2OS/c23-17-6-7-18(19(24)14-17)20-8-9-21(27-20)22(28)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMQJUACHQGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine involves multiple steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the furan ring or the dichlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of specific enzymes critical for bacterial or fungal growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Substituents on Piperazine Key Functional Groups Biological Activity (IC₅₀ or EC₅₀) Reference
1-Benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine (Target) Benzyl, 2,4-dichlorophenyl-furan-thioyl Thioester, Dichlorophenyl Not reported N/A
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10i) 2,4-Dichlorophenyl Carboxamide Antiproliferative (LC/MS: M+H⁺ 459.10)
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]phenylcarbamate 3,4-Dichlorophenyl, Imidazole Carbamate, Dichlorophenyl Antifungal/antiparasitic potential
1-(3,5-Dichlorobenzoyl)-4-{[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine (V008-1470) Oxadiazole, Dichlorophenyl Oxadiazole, Dichlorobenzoyl Not reported (structural screening)

Key Observations:

  • Thioester vs. Carboxamide/Oxadiazole: The thioester group in the target compound may confer distinct metabolic stability compared to carboxamide (10i) or oxadiazole (V008-1470) derivatives.
  • Dichlorophenyl Positioning : The 2,4-dichloro substitution pattern is associated with enhanced antiproliferative activity in pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 16a, IC₅₀ = 2.46 μg/mL against liver cancer) . In contrast, 3,4-dichlorophenyl substituents (as in ) are linked to antifungal activity.

Pharmacological and Cytotoxicity Profiles

  • Antiproliferative Activity : Piperazines with 2,4-dichlorophenyl groups exhibit potent antiproliferative effects, as seen in pyrrolo[2,3-d]pyrimidines (e.g., 16a: 82% yield, IC₅₀ = 2.46 μg/mL against Hep-G2) . The target compound’s furan-thioyl group may enhance DNA intercalation or kinase inhibition compared to carboxamide analogs.
  • Cytotoxicity : 2,4-Dichlorophenyl piperazines demonstrate lower cytotoxicity in hemolysis assays compared to 3,4-dichlorophenyl variants, suggesting a favorable safety profile for the target compound .
  • Receptor Binding: Dichlorophenyl groups are critical for cannabinoid receptor interactions (CB1/CB2).

Biological Activity

1-benzyl-4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C21H19Cl2N3O5S\text{C}_{21}\text{H}_{19}\text{Cl}_{2}\text{N}_{3}\text{O}_{5}\text{S}

This molecular formula indicates the presence of a piperazine ring, a furan moiety, and a dichlorophenyl group, which contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help in reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Activity

A study conducted by Arafa et al. (2024) explored the anticancer properties of various thiourea derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)10Reactive oxygen species generation

Neuroprotective Effects

In another study focused on neuroprotection, the compound demonstrated the ability to protect neuronal cells from oxidative damage induced by glutamate. This was assessed using primary neuronal cultures treated with glutamate in the presence of varying concentrations of the compound.

Concentration (µM)Neuronal Viability (%)
045
1065
2580
5090

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